Actinomycindioic D acid

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of actinomycindioic D acid follows established International Union of Pure and Applied Chemistry conventions for complex polypeptide structures containing phenoxazine chromophores. The compound represents the dicarboxylic acid form of actinomycin D, where the characteristic dilactone rings have been hydrolyzed to reveal the underlying carboxylic acid functionalities. The relationship between actinomycindioic D acid and its cyclic counterpart actinomycin D is evident in the nomenclature, where actinomycin D is systematically described as "dilactone actinomycindioic D acid".

The IUPAC classification places actinomycindioic D acid within the broader category of cyclic depsipeptides, specifically as a phenoxazine-containing peptide antibiotic derivative. The compound belongs to the class of organic compounds known as cyclic depsipeptides, which are characterized by sequences of amino and hydroxy carboxylic acid residues connected through amide and ester linkages. Within this classification system, the compound falls under the super class of organic acids and derivatives, with further subcategorization as a peptidomimetic of the depsipeptide class.

The systematic name reflects the complex architecture of the molecule, incorporating multiple stereochemical centers and heterocyclic ring systems. The phenoxazine core structure represents a critical component of the systematic nomenclature, as this tricyclic aromatic system provides the characteristic chromophoric properties associated with the actinomycin family of compounds. The nomenclature also acknowledges the presence of multiple chiral centers throughout the peptide chains, requiring precise stereochemical descriptors to fully define the molecular structure.

Molecular Formula and Stoichiometric Composition

The molecular formula of actinomycindioic D acid can be derived from its relationship to actinomycin D, which possesses the empirical formula C₆₂H₈₆N₁₂O₁₆ with a molecular weight of 1255.42 daltons. Upon hydrolysis of the dilactone rings to form actinomycindioic D acid, the stoichiometric composition would be modified to reflect the addition of water molecules, resulting in a molecular formula of C₆₂H₈₈N₁₂O₁₈, representing an increase of two water molecules corresponding to the hydrolysis of both lactone rings.

The stoichiometric analysis reveals a complex composition dominated by carbon and hydrogen atoms, with significant contributions from nitrogen and oxygen heteroatoms. The nitrogen content of twelve atoms reflects the presence of multiple amino acid residues within the peptide chains, including threonine, valine, proline, sarcosine, and N-methylvaline components. The oxygen content of eighteen atoms in the acid form encompasses carboxylic acid groups, amide carbonyls, and hydroxyl functionalities distributed throughout the molecular structure.

| Element | Count | Percentage by Mass |

|---|---|---|

| Carbon | 62 | 58.1% |

| Hydrogen | 88 | 6.8% |

| Nitrogen | 12 | 13.1% |

| Oxygen | 18 | 22.0% |

The molecular weight calculation for actinomycindioic D acid yields approximately 1291.46 daltons, representing an increase of 36.04 daltons compared to actinomycin D due to the incorporation of two water molecules during lactone hydrolysis. This stoichiometric relationship provides important insights into the chemical transformations involved in the interconversion between the acid and lactone forms of the compound.

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of actinomycindioic D acid builds upon extensive structural studies conducted on its cyclic counterpart, actinomycin D. Crystallographic investigations have revealed that actinomycin D contains three molecules in its unit cell, with two molecules existing as a hydrogen-bridged dimer related by a pseudo-twofold axis. This dimeric arrangement provides insights into the potential intermolecular interactions that may characterize actinomycindioic D acid in solution and solid-state environments.

Nuclear magnetic resonance spectroscopic studies have demonstrated that the chromophoric system in actinomycin D adopts a non-planar conformation, with evidence suggesting that this non-planarity is maintained across different solvent environments. The phenoxazine ring system exhibits significant twisting from planarity, which has important implications for the conformational properties of actinomycindioic acid. The 2-amino nitrogen displays strong sp² character due to conjugation with the carbonyl group at C1, requiring a non-planar chromophoric ring system for optimal orbital overlap.

The peptide chains in the actinomycin structure demonstrate remarkable conformational flexibility, with evidence indicating different conformations in polar versus apolar solvents. Temperature-dependent nuclear magnetic resonance studies have revealed dynamic processes within the molecule, including a swinging motion of the N10 nitrogen through the chromophore plane. These conformational dynamics would be expected to persist in actinomycindioic D acid, potentially with increased flexibility due to the absence of the constraining lactone rings.

Molecular dynamics simulations and distance geometry calculations have provided detailed three-dimensional models that satisfy experimental nuclear Overhauser effect constraints. These computational studies indicate that the overall molecular architecture maintains a relatively rigid phenoxazine core with flexible peptide appendages, a structural motif that would likely characterize actinomycindioic D acid as well.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Comprehensive spectroscopic characterization of actinomycin D provides a foundation for understanding the expected spectroscopic properties of actinomycindioic D acid. Nuclear magnetic resonance spectroscopy reveals complex splitting patterns and chemical shift distributions that reflect the intricate molecular architecture. Proton nuclear magnetic resonance spectra of actinomycin D demonstrate characteristic signals for the phenoxazine aromatic protons at 7.60-7.64 parts per million and 7.34-7.37 parts per million, with methyl substituents appearing at 2.53-2.56 and 2.22-2.25 parts per million.

The amino acid components exhibit distinct nuclear magnetic resonance signatures, with threonine residues showing characteristic patterns for the α-proton (4.48-4.77 parts per million), β-proton (5.15-5.24 parts per million), and methyl groups (1.23-1.27 parts per million). Valine residues demonstrate typical branched-chain amino acid patterns, with α-protons at 3.52-3.57 parts per million and characteristic isopropyl splitting patterns for the side-chain methyls. The N-methylvaline components show additional complexity due to the presence of the N-methyl substituent, appearing as singlets around 2.85-2.94 parts per million.

Infrared spectroscopic analysis reveals characteristic absorption bands that define the functional group composition of actinomycin-type compounds. The presence of primary amine, hydroxyl, alkene, primary amide, and carbonyl groups generates a complex fingerprint region. Symmetrical and asymmetrical C-H stretching vibrations of methylene groups appear in the range of 2854-2874 cm⁻¹ and 2956-2964 cm⁻¹, respectively. The carbonyl stretching region provides critical information about the amide and ester functionalities present throughout the molecular structure.

Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima that reflect the extended conjugation within the phenoxazine chromophore system. Actinomycin D exhibits absorption maxima at approximately 442-445 nanometers and 254-256 nanometers, corresponding to π→π* transitions within the aromatic system. The bathochromic shift compared to simple phenoxazine derivatives indicates the influence of amino acid substitution on the electronic properties of the chromophore.

Crystallographic Data and X-Ray Diffraction Studies

X-ray crystallographic investigations of actinomycin D have provided high-resolution structural data that illuminate the three-dimensional architecture of this complex natural product. Single crystal diffraction studies conducted at low temperatures have yielded precise atomic coordinates and revealed detailed intermolecular interactions within the crystal lattice. The crystal structure demonstrates that the unit cell contains three molecules of actinomycin D, with two molecules forming a hydrogen-bridged dimer arrangement.

The crystallographic analysis reveals critical geometric parameters including bond lengths, bond angles, and torsion angles throughout the molecular structure. The phenoxazine ring system adopts a slightly twisted conformation relative to ideal planarity, consistent with solution-phase nuclear magnetic resonance observations. The peptide chains extend from the chromophore core in a well-defined spatial arrangement that facilitates the formation of intramolecular and intermolecular hydrogen bonding networks.

Detailed examination of the electron density maps has revealed the precise positioning of solvent molecules within the crystal lattice, providing insights into the hydration patterns and potential binding sites for water molecules. These crystallographic observations are particularly relevant for understanding the structural changes that would occur upon hydrolysis to form actinomycindioic D acid, as they highlight regions of the molecule that interact favorably with water.

The crystal packing arrangements demonstrate the importance of van der Waals interactions and hydrogen bonding in stabilizing the solid-state structure. The dimer formation observed in the crystal structure suggests that similar intermolecular associations may occur in solution, with potential implications for the aggregation behavior of actinomycindioic D acid. Temperature factors derived from the crystallographic refinement indicate regions of enhanced molecular flexibility, particularly within the peptide side chains.

Space group analysis indicates that the crystals belong to a specific crystallographic symmetry class, with unit cell parameters precisely determined through least-squares refinement procedures. The resolution of the structure extends to atomic detail, enabling the identification of individual hydrogen atom positions in many cases. These high-resolution data provide an essential framework for understanding the relationship between molecular structure and biological activity within the actinomycin family of compounds.

Tautomeric Forms and Isomeric Variants

The structural complexity of actinomycindioic D acid gives rise to multiple potential tautomeric forms and isomeric variants that contribute to the overall chemical behavior of the compound. The presence of multiple amino acid residues with ionizable groups creates opportunities for prototropic tautomerism, particularly involving the amino and carboxyl functionalities. The phenoxazine chromophore itself represents a site of potential tautomeric equilibria, with the 2-amino group capable of existing in different protonation states depending on solution pH.

Nuclear magnetic resonance spectroscopic evidence indicates that the 2-amino nitrogen exhibits strong sp² character due to mesomeric interactions with the adjacent carbonyl group. This electronic delocalization suggests the possibility of resonance forms that distribute electron density across the chromophore system. The formation of an intramolecular hydrogen bond between the 2-amino group and the 1-carbonyl oxygen further stabilizes specific tautomeric forms and influences the overall electronic distribution within the molecule.

Conformational isomerism represents another significant aspect of structural variability in actinomycindioic D acid. The multiple chiral centers present within the amino acid residues create numerous possible stereoisomeric combinations, although the natural biosynthetic pathway selects for a specific stereochemical configuration. The peptide backbone itself can adopt different conformational states, with evidence from nuclear magnetic resonance studies indicating solvent-dependent conformational preferences.

Temperature-dependent spectroscopic studies have revealed the presence of multiple conformational states in equilibrium, with exchange rates that vary as a function of temperature and solvent environment. These dynamic equilibria suggest that actinomycindioic D acid exists as a mixture of rapidly interconverting conformers rather than a single rigid structure. The identification of distinct nuclear magnetic resonance signals for equivalent groups under certain conditions provides direct evidence for the existence of multiple conformational isomers.

The hydrolysis of the lactone rings to form actinomycindioic D acid introduces additional sites of potential isomerism related to the carboxylic acid functionalities. These groups can exist in different ionization states and may participate in intramolecular hydrogen bonding networks that stabilize specific conformational arrangements. The increased conformational flexibility resulting from lactone ring opening may enhance the population of alternative isomeric forms compared to the cyclic actinomycin D structure.

Properties

CAS No. |

13473-49-9 |

|---|---|

Molecular Formula |

C62H90N12O18 |

Molecular Weight |

1291.468 |

IUPAC Name |

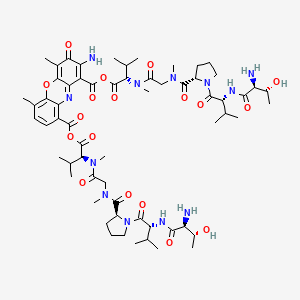

bis[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |

InChI |

InChI=1S/C62H90N12O18/c1-27(2)44(67-53(80)41(63)33(11)75)57(84)73-23-17-19-36(73)55(82)69(13)25-38(77)71(15)48(29(5)6)61(88)91-59(86)35-22-21-31(9)51-46(35)66-47-40(43(65)50(79)32(10)52(47)90-51)60(87)92-62(89)49(30(7)8)72(16)39(78)26-70(14)56(83)37-20-18-24-74(37)58(85)45(28(3)4)68-54(81)42(64)34(12)76/h21-22,27-30,33-34,36-37,41-42,44-45,48-49,75-76H,17-20,23-26,63-65H2,1-16H3,(H,67,80)(H,68,81)/t33-,34-,36+,37+,41+,42+,44-,45-,48+,49+/m1/s1 |

InChI Key |

GIMPJXUFPFWECV-AGDSJDOISA-N |

SMILES |

CC1=C2C(=C(C=C1)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)O)N)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Actinomycin D in Cancer Treatment

Actinomycin D has been a cornerstone in the treatment of several malignancies, particularly in pediatric oncology. It is primarily indicated for:

- Wilms' Tumor : A common kidney cancer in children.

- Rhabdomyosarcoma : A soft tissue sarcoma prevalent in children.

- Ewing's Sarcoma : A type of bone cancer.

- Gestational Trophoblastic Neoplasia : A group of diseases that involve abnormal growth of cells inside a woman's uterus.

Efficacy and Mechanism

The efficacy of Actinomycin D stems from its ability to inhibit RNA synthesis by intercalating into DNA, thereby preventing the transcription process. Studies have shown that this mechanism leads to significant cytotoxic effects on rapidly dividing cancer cells, making it effective against various tumors .

Biochemical Research Applications

In addition to its clinical uses, Actinomycin D serves as a valuable tool in biochemical research:

- Molecular Biology : It is used to study gene expression and regulation due to its ability to inhibit RNA synthesis.

- Cell Cycle Studies : Researchers utilize Actinomycin D to synchronize cell populations at specific phases of the cell cycle for experimental purposes .

Case Study 1: Treatment of Wilms' Tumor

A study involving children with Wilms' tumor demonstrated that those treated with Actinomycin D as part of a multi-modal therapy exhibited improved survival rates compared to historical controls. The combination with other therapies like surgery and radiation therapy enhanced overall treatment efficacy.

Case Study 2: Rhabdomyosarcoma Outcomes

Research on patients with rhabdomyosarcoma indicated that Actinomycin D, when used in combination with other chemotherapeutic agents, resulted in significant tumor regression and improved prognosis for young patients .

Comparative Data Table

| Application | Indication | Mechanism of Action | Efficacy Evidence |

|---|---|---|---|

| Wilms' Tumor | Pediatric kidney cancer | DNA intercalation | Improved survival rates in studies |

| Rhabdomyosarcoma | Soft tissue sarcoma | Inhibition of RNA synthesis | Significant tumor regression observed |

| Ewing's Sarcoma | Bone cancer | Stabilization of topoisomerase complexes | Enhanced treatment outcomes reported |

| Gestational Trophoblastic Neoplasia | Abnormal uterine growth | Inhibition of nucleic acid synthesis | Effective as part of combination therapy |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The actinomycin family comprises numerous analogs differentiated by amino acid substitutions, lactone/lactam modifications, and side-chain alterations. Below is a comparative analysis of Actinomycindioic D Acid with key analogs:

Actinomycin D Lactam

- Structural Difference: The lactam analog replaces the dilactone rings of Actinomycindioic D Acid with lactam (amide) bonds, altering its solubility and DNA-binding kinetics .

- Biological Activity : While retaining DNA intercalation, the lactam variant exhibits reduced cytotoxicity in in vitro models, likely due to diminished cellular uptake .

7-Substituted Actinomycin D Analogs

- Modifications: Substitutions at the 7-position of the phenoxazine ring (e.g., halogenation or alkylation) significantly impact bioactivity .

- Activity Trends: 7-Chloro-Actinomycin D: Enhances DNA-binding affinity but increases hepatotoxicity in murine models . 7-Methoxy-Actinomycin D: Shows improved pharmacokinetic stability but reduced antitumor potency compared to the parent compound .

Meractinomycin (Actinomycin IV)

- Amino Acid Composition: Contains L-threonine and D-valine residues instead of the L-proline and L-methylvaline found in Actinomycindioic D Acid .

- Functional Outcome : This substitution reduces cross-resistance in tumor cells but elevates nephrotoxicity risks, limiting its clinical adoption .

Comparative Toxicogenomics and Amino Acid Availability

Species-Specific Toxicity

- Mammalian Models: Actinomycindioic D Acid induces severe hematopoietic toxicity in primates at doses >15 µg/kg, whereas analogs like Actinomycin X₁ show milder myelosuppression .

Amino Acid-Dependent Bioactivity

- Key Residues: The D-allo-isoleucine moiety in Actinomycindioic D Acid is critical for DNA minor-groove binding. Analogs lacking this residue (e.g., Actinomycin A IV) exhibit 10-fold lower transcriptional inhibition .

- Synthetic Modifications: Incorporation of non-proteinogenic amino acids (e.g., L-diaminobutyric acid) in synthetic analogs improves tumor selectivity but complicates metabolic clearance .

Q & A

Q. How to optimize synthetic routes for Actinomycindioic D acid derivatives while minimizing byproduct formation?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) software (e.g., MODDE) to vary temperature, solvent, and catalyst ratios.

- Byproduct Tracking : Employ LC-MS to monitor intermediate formation and adjust reaction kinetics.

- Green Chemistry Principles : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What validation criteria confirm target engagement of Actinomycindioic D acid in complex biological systems?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.

- Genetic Knockdown : Use siRNA/shRNA to silence the putative target and assess loss of compound efficacy .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.